8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one
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Overview
Description
8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one is a chemical compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are of interest due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene derivatives and pyrazine derivatives.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phthalazines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound of the phthalazine family.
7-Methoxyphthalazine: A derivative with a methoxy group at the 7-position.
8-Hydroxyphthalazine: A derivative with a hydroxyl group at the 8-position.
Uniqueness
8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one is unique due to the specific combination of functional groups (hydroxy, methoxy, and methyl) on the phthalazine core. This unique structure may confer distinct chemical and biological properties compared to other phthalazine derivatives.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
8-hydroxy-7-methoxy-2-methylphthalazin-1-one |
InChI |
InChI=1S/C10H10N2O3/c1-12-10(14)8-6(5-11-12)3-4-7(15-2)9(8)13/h3-5,13H,1-2H3 |
InChI Key |
DMTGYQQMRIYYJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2O)OC)C=N1 |
Origin of Product |
United States |
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